
Methyl 4-amino-3-(pyrimidin-4-yl)butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-amino-3-(pyrimidin-4-yl)butanoate is an organic compound with the molecular formula C9H13N3O2 It is a derivative of butanoic acid, featuring a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-3-(pyrimidin-4-yl)butanoate typically involves the reaction of 4-aminopyrimidine with a suitable butanoate ester precursor. One common method involves the esterification of 4-amino-3-(pyrimidin-4-yl)butanoic acid using methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester form .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the esterification reaction, providing better control over reaction conditions and reducing the formation of by-products .
化学反应分析
Types of Reactions
Methyl 4-amino-3-(pyrimidin-4-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to introduce halogen atoms into the molecule.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated derivatives.
科学研究应用
Methyl 4-amino-3-(pyrimidin-4-yl)butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural similarity to biologically active compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of Methyl 4-amino-3-(pyrimidin-4-yl)butanoate involves its interaction with specific molecular targets. The pyrimidine ring can interact with enzymes and receptors, potentially inhibiting their activity. This compound may act as a competitive inhibitor, binding to the active site of enzymes and preventing substrate binding. The exact molecular pathways involved depend on the specific biological context and target .
相似化合物的比较
Similar Compounds
Methyl 3-amino-5-[(2-nitrophenyl)amino]-1H-pyrazole-4-carboxylate: Another amino-substituted ester with potential biological activity.
Pyrrolo[2,3-d]pyrimidine derivatives: Compounds with similar pyrimidine rings, known for their kinase inhibitory activity.
Uniqueness
Methyl 4-amino-3-(pyrimidin-4-yl)butanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a pyrimidine ring makes it a versatile intermediate in organic synthesis and a promising candidate for drug development.
属性
分子式 |
C9H13N3O2 |
|---|---|
分子量 |
195.22 g/mol |
IUPAC 名称 |
methyl 4-amino-3-pyrimidin-4-ylbutanoate |
InChI |
InChI=1S/C9H13N3O2/c1-14-9(13)4-7(5-10)8-2-3-11-6-12-8/h2-3,6-7H,4-5,10H2,1H3 |
InChI 键 |
YPTPECWYDQAFHQ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CC(CN)C1=NC=NC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butylN-[(1S)-2-methyl-1-[(2S)-oxiran-2-yl]propyl]carbamate](/img/structure/B13589397.png)
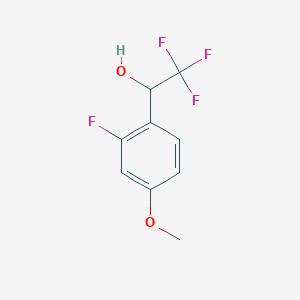
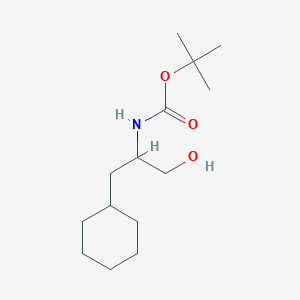
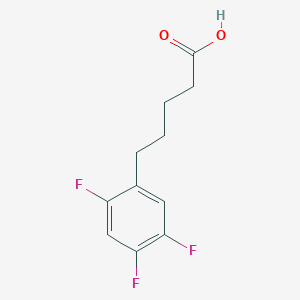


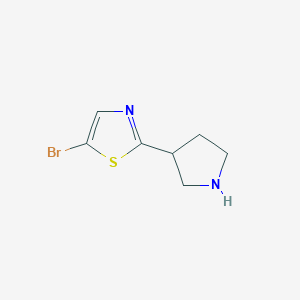
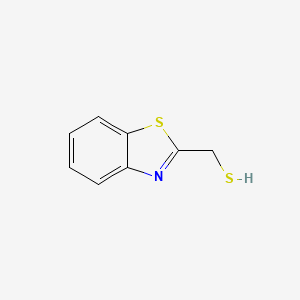
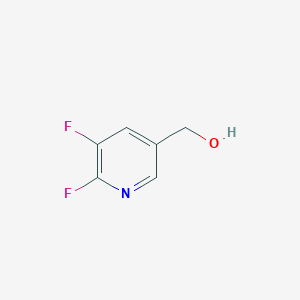
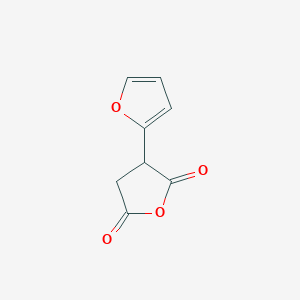
![5-(Benzo[b]thiophen-3-yl)oxazol-2-amine](/img/structure/B13589455.png)



